Hydroxyzine hydrochloride

Description

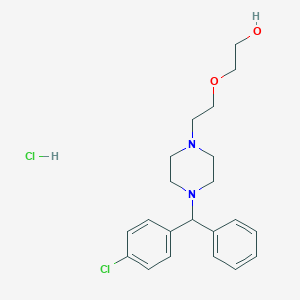

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27ClN2O2.ClH/c22-20-8-6-19(7-9-20)21(18-4-2-1-3-5-18)24-12-10-23(11-13-24)14-16-26-17-15-25;/h1-9,21,25H,10-17H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPSVAUIEEPSJRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5047530 | |

| Record name | Hydroxyzine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2192-20-3, 1244-76-4, 14729-22-7 | |

| Record name | Hydroxyzine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2192-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxyzine monohydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1244-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxyzine monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001244764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-(2-(4-(p-chloro-alpha-phenylbenzyl)-1-piperazinyl)ethoxy)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014729227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxyzine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[2-[4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]ethanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.627 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROXYZINE MONOHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CA67JF5Q4W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Pharmacology and Receptor Interactions of Hydroxyzine Hydrochloride

Primary Mechanism as a Histamine (B1213489) H1 Receptor Inverse Agonist

The principal mechanism of action for hydroxyzine (B1673990) is its function as a potent and selective inverse agonist at the histamine H1 receptor. wikipedia.orgemcrit.org Unlike a neutral antagonist which simply blocks the receptor, an inverse agonist binds to the same receptor as an agonist but induces an opposite pharmacological response. Histamine binding to the H1 receptor stabilizes it in an active conformation, leading to downstream inflammatory and allergic responses. nih.gov Hydroxyzine binds to the H1 receptor and stabilizes it in an inactive conformation, thereby reducing its basal activity and potently counteracting histamine-mediated effects such as pruritus and vasodilation. nih.govguidetopharmacology.org

This high affinity for the H1 receptor is quantified by its low inhibition constant (Ki), which is approximately 2 nM. helsinki.fi Positron Emission Tomography (PET) studies have visualized this interaction in the human brain, demonstrating that a single 25 mg dose can result in approximately 54% occupancy of H1 receptors, a level associated with sedative effects. nih.gov Another PET study found that a 30 mg dose led to a brain H1 receptor occupancy of 67.6%. e-lactancia.org

Modulation of Serotonin (B10506) Receptor Subtypes (e.g., 5-HT2A)

In addition to its potent antihistaminic activity, hydroxyzine also interacts with serotonin receptors. It functions as a weak antagonist at the serotonin 5-HT2A receptor subtype, with a binding affinity (Ki) of approximately 50 nM. helsinki.fi This interaction is considered a significant contributor to its anxiolytic properties. e-lactancia.org The blockade of 5-HT2A receptors is a mechanism shared with some atypical antipsychotic medications. It is hypothesized that this anti-serotonergic effect is a key differentiator from other first-generation antihistamines that lack comparable efficacy in treating anxiety. e-lactancia.org

Interactions with Dopamine (B1211576) Receptor Subtypes (e.g., D2)

Hydroxyzine exhibits weak antagonistic activity at dopamine D2 receptors. wikipedia.orge-lactancia.org Its affinity for this receptor is considerably lower than for the H1 receptor, with a reported Ki value of 378 nM. helsinki.fi This interaction is not a primary contributor to its main therapeutic effects but is a component of its broad pharmacological profile. The dopamine D2 receptor is a primary target for most antipsychotic drugs.

Engagement with Alpha-1 Adrenergic Receptors

Hydroxyzine also demonstrates antagonistic activity at alpha-1 adrenergic receptors. wikipedia.orge-lactancia.org Research using rat cerebral cortex membranes has shown a Ki value of approximately 300 nM for this interaction. This alpha-adrenergic blockade is a recognized feature of its pharmacology, although it is weaker than its H1 receptor activity.

Affinity and Activity at Muscarinic Acetylcholine (B1216132) Receptors

A defining characteristic of hydroxyzine compared to many other first-generation antihistamines is its significantly lower affinity for muscarinic acetylcholine receptors. wikipedia.orge-lactancia.org This translates to a reduced risk of anticholinergic side effects (e.g., dry mouth, urinary retention, blurred vision). Studies have reported a wide but consistently low affinity, with Ki values ranging from 3,800 nM to over 10,000 nM. This weak interaction distinguishes it from agents like diphenhydramine (B27), which have a much stronger affinity for muscarinic receptors.

Receptor Binding Profile of Hydroxyzine Hydrochloride

| Receptor | Activity | Affinity (Ki, nM) |

| Histamine H1 | Inverse Agonist | ~2 |

| Serotonin 5-HT2A | Antagonist | ~50 |

| Alpha-1 Adrenergic | Antagonist | ~300 |

| Dopamine D2 | Antagonist | ~378 |

| Muscarinic Acetylcholine | Antagonist | ~3,800 - 10,000+ |

This table provides an overview of the binding affinities of this compound for various receptors. A lower Ki value indicates a higher binding affinity.

Comparison of Receptor Binding Profiles with Other Antihistamines

The clinical profile of an antihistamine is largely determined by its relative affinities for various receptors. Hydroxyzine occupies a unique position among first-generation antihistamines due to its receptor-binding profile.

Compared to diphenhydramine , another first-generation antihistamine, hydroxyzine has a similar high affinity for the H1 receptor but a dramatically lower affinity for muscarinic acetylcholine receptors. helsinki.fi For example, the pA2 value, a measure of antagonist potency, for hydroxyzine at muscarinic receptors is 4.8, whereas for diphenhydramine it is 6.2, indicating diphenhydramine is a much more potent muscarinic antagonist. This difference accounts for hydroxyzine's lower burden of anticholinergic side effects.

When compared with its own active metabolite, the second-generation antihistamine cetirizine (B192768) , a key difference is brain penetration and receptor selectivity. Hydroxyzine readily crosses the blood-brain barrier, leading to significant central H1 receptor occupancy and sedative effects. e-lactancia.org Cetirizine is a substrate for the P-glycoprotein efflux pump, which limits its brain penetration, resulting in a non-sedating profile. nih.gov Furthermore, cetirizine shows high selectivity for the H1 receptor with virtually no affinity for muscarinic receptors.

The rank order of selectivity for histamine H1 receptors over muscarinic receptors among several antihistamines has been estimated as: cetirizine ≈ fexofenadine (B15129) > loratadine (B1675096) > desloratadine (B1670295) ≥ hydroxyzine ≥ diphenhydramine. This highlights the relatively lower muscarinic activity of second-generation agents compared to first-generation drugs like hydroxyzine and diphenhydramine.

Comparison of Antihistamine Receptor Affinities

| Compound (Class) | H1 Receptor Affinity (Ki, nM) | Muscarinic Receptor Affinity (Ki, nM) |

| Hydroxyzine (First-gen) | ~2 | ~3,800 |

| Diphenhydramine (First-gen) | ~10 | ~20-310 |

| Cetirizine (Second-gen) | ~3-6 | >10,000 (negligible) |

| Loratadine (Second-gen) | ~231 | >10,000 (negligible) |

| Fexofenadine (Second-gen) | ~32-218 | >10,000 (negligible) |

This table presents a comparative view of the binding affinities for H1 and muscarinic receptors for hydroxyzine and other common antihistamines. Note that Ki values can vary between studies based on experimental conditions.

Cellular and Systems Level Pharmacodynamics of Hydroxyzine Hydrochloride

Central Nervous System Modulation and Subcortical Activity Suppression

Hydroxyzine (B1673990) hydrochloride's effects on the central nervous system (CNS) are integral to its anxiolytic and sedative properties. Unlike cortical depressants, hydroxyzine's primary action is believed to be the suppression of activity in key regions of the subcortical area of the CNS. droracle.aipediatriconcall.comdroracle.aifda.gov This modulation of subcortical structures contributes to its calming effects without significantly impairing cortical function. droracle.aifda.gov The drug readily crosses the blood-brain barrier, achieving significant occupancy of histamine (B1213489) H1 receptors in the brain. wikipedia.org A positron emission tomography (PET) study demonstrated that a single 30 mg dose resulted in 67.6% occupancy of brain H1 receptors, a level associated with sedation and cognitive effects. wikipedia.org

Anxiolytic Mechanisms Beyond Histaminergic Pathways

While H1 receptor blockade contributes to its sedative and anxiolytic effects, the anxiolytic properties of hydroxyzine are not solely dependent on this mechanism. droracle.aipatsnap.comjwatch.org Evidence suggests that its interaction with other neurotransmitter systems, particularly the serotonergic system, plays a crucial role. droracle.aiwikipedia.orgpatsnap.compatsnap.com Hydroxyzine acts as an antagonist at serotonin (B10506) 5-HT2A receptors. wikipedia.orgpatsnap.comsmartcarebhcs.org This action is thought to contribute significantly to its anxiety-reducing effects, a property not typically observed in antihistamines lacking this serotonergic activity. wikipedia.orgjwatch.org Furthermore, some research indicates a potential interaction with the GABAergic system and a minor effect on dopamine (B1211576) and norepinephrine, which may further contribute to its anxiolytic and muscle-relaxant properties. patsnap.comsmartcarebhcs.org Unlike benzodiazepines, hydroxyzine does not directly act on GABA receptors, which is a key differentiator in its mechanism and results in a lack of habit-forming potential. droracle.ai

Sedative Effects and Associated Neural Substrates

The sedative properties of hydroxyzine are a prominent aspect of its pharmacodynamic profile and are primarily attributed to its potent inverse agonism at histamine H1 receptors in the CNS. wikipedia.orgpatsnap.comdrugbank.com By blocking these receptors, hydroxyzine reduces the alerting effects of histamine, leading to drowsiness and a decrease in sleep onset latency. wikipedia.org The sedative effects are directly correlated with the degree of H1 receptor occupancy in the brain. wikipedia.org Studies have shown that brain H1 receptor occupancy exceeding 50% is linked to a high prevalence of somnolence. wikipedia.org The sedative action of hydroxyzine typically begins within 15 to 30 minutes after oral administration and can last for 4 to 6 hours. medcentral.comdrugs.com While sedation is often considered a side effect, it can be therapeutically beneficial for patients with anxiety-related insomnia. wikipedia.orgpatsnap.com

Antiemetic Properties and Contributing Neurological Pathways

Hydroxyzine hydrochloride possesses antiemetic properties that are beneficial in managing nausea and vomiting from various causes, including motion sickness and chemotherapy. patsnap.comdrugs.comresearchgate.net The precise mechanism is not fully elucidated but is thought to involve its central anticholinergic and CNS depressant activities. medcentral.com A key site of action is believed to be the chemoreceptor trigger zone (CTZ) in the brainstem's area postrema. patsnap.comresearchgate.netaccrac.comnih.gov By inhibiting activity in the CTZ, hydroxyzine can suppress the induction of vomiting. patsnap.com Its anticholinergic properties may also contribute by reducing the influence of the parasympathetic nervous system on gut motility and secretions. patsnap.com

Bronchodilatory Activity and Respiratory System Effects

Experimental and clinical studies have demonstrated that this compound exhibits bronchodilator activity. pediatriconcall.compatsnap.commedcentral.comdrugs.comkarger.comkarger.com In asthmatic individuals, it has been shown to increase specific airway conductance by over 50%, with the effect lasting for at least four hours. karger.comkarger.com The exact mechanism of this bronchodilatory effect is not fully understood, but it is hypothesized that its anticholinergic action may block vagal bronchoconstrictor impulses, potentially through a central action. karger.com However, it's important to note that some studies have reported a slight but significant respiratory depressant effect, particularly with intramuscular administration, and it may induce wheezing in some individuals. nih.govmhmedical.compulmonarychronicles.com

Immunomodulatory Actions:

Effects on Macrophage Cellular Function

Recent research has begun to explore the immunomodulatory effects of this compound, particularly its impact on macrophage function. Macrophages are key cells in the immune system involved in inflammation. dergipark.org.tr Studies have shown that hydroxyzine can influence macrophage activity, although the findings appear complex. One study found that this compound led to a significant decrease in the levels of phosphorylated (active) p38 mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) proteins in macrophage cells. dergipark.org.trresearchgate.net These pathways are crucial for inflammatory functions. dergipark.org.tr The study concluded that hydroxyzine had different effects depending on the state of the macrophages: it triggered a mild inflammatory response in non-activated macrophages but exerted anti-inflammatory effects on already activated macrophages. dergipark.org.tr Another investigation reported that hydroxyzine did not affect the levels of several key cytokines, including tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and others, in non-activated macrophage cells, suggesting it may not have a significant immunostimulatory effect in a resting state. dergipark.org.tr Further research has also indicated that hydroxyzine can inhibit the JAK2/STAT3 signaling pathway, which is involved in M2 macrophage polarization and can induce apoptosis in certain cancer cells. researchgate.net

Table of Receptor and Pathway Interactions of this compound

| Receptor/Pathway | Effect of Hydroxyzine | Associated Pharmacological Action |

| Histamine H1 Receptor | Potent Inverse Agonist | Sedation, Anxiolysis, Antihistaminic |

| Serotonin 5-HT2A Receptor | Antagonist | Anxiolysis |

| Dopamine D2 Receptor | Weak Antagonist | Minor contribution to CNS effects |

| α1-Adrenergic Receptor | Weak Antagonist | Minor contribution to CNS effects |

| Muscarinic Acetylcholine (B1216132) Receptors | Antagonist | Anticholinergic effects, Antiemesis |

| p38 MAPK Pathway | Decreased phosphorylation | Immunomodulation (Anti-inflammatory in activated macrophages) |

| PI3K Pathway | Decreased phosphorylation | Immunomodulation (Anti-inflammatory in activated macrophages) |

| JAK2/STAT3 Pathway | Inhibition of phosphorylation | Potential anti-inflammatory and pro-apoptotic effects |

Influence on Intracellular Signaling Pathways (e.g., p38 MAPK, PI3K)

The interaction of this compound with intracellular signaling pathways is a subject of ongoing research, with studies revealing complex, context-dependent effects. The compound's influence appears to vary based on the cell type and its activation state.

A key area of investigation has been its effect on the p38 mitogen-activated protein kinase (p38 MAPK) and phosphoinositide 3-kinase (PI3K) pathways, which are crucial in regulating cellular responses like inflammation and cell survival. dergipark.org.trdergipark.org.trresearchgate.net A study utilizing mammalian macrophage cells found that this compound's intracellular mechanisms of action were partially mediated through the p38 MAPK and PI3K pathways. dergipark.org.trdergipark.org.tr In macrophages that were already activated, the application of hydroxyzine resulted in a significant decrease in the levels of p38 MAPK and PI3K proteins, indicating an anti-inflammatory effect. dergipark.org.trdergipark.org.trresearchgate.net Conversely, in non-activated macrophages, the same study observed that this compound could trigger a mild inflammatory response, suggesting its effects are highly dependent on the existing cellular environment. dergipark.org.trdergipark.org.tr

Research in other cell types, such as triple-negative breast cancer cells, has shown different effects on these pathways. In this context, hydroxyzine was found to induce the phosphorylation of JNK and p38 MAPK. nih.gov This research also highlighted the compound's ability to suppress the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway, which is known to be involved in cell proliferation and survival. nih.govresearchgate.net The modulation of these diverse signaling pathways, including PI3K/Akt, JAK2/STAT3, and MAPK/ERK, is critical in determining cancer cell survival. nih.govresearchgate.net

| Signaling Pathway | Cell Type | Observed Effect of this compound | Reference |

|---|---|---|---|

| p38 MAPK & PI3K | Activated Macrophages | Significant decrease in protein levels (Anti-inflammatory effect) | dergipark.org.tr, dergipark.org.tr, researchgate.net |

| p38 MAPK & PI3K | Non-activated Macrophages | Mild induction of inflammatory response | dergipark.org.tr, dergipark.org.tr |

| p38 MAPK & JNK | Triple-Negative Breast Cancer Cells | Induced phosphorylation | nih.gov |

| JAK2/STAT3 | Triple-Negative Breast Cancer Cells | Down-regulation of phosphorylation (Suppression of signaling) | nih.gov |

Impact on Cytokine Expression and Inflammatory Responses

This compound demonstrates a multifaceted impact on cytokine expression and inflammatory responses, which is not solely dependent on its H1-receptor antagonism. One proposed mechanism involves its significant binding affinity to Sigma-1 receptors (S1Rs). nih.gov This interaction has been shown to restrict the endonuclease activity of the endoplasmic reticulum stress sensor, inositol-requiring enzyme 1 (IRE1), which in turn can lead to reduced cytokine expression without inhibiting classical inflammatory pathways. nih.gov Furthermore, the lysosomotropic properties of hydroxyzine may play a role in mitigating cytokine release syndrome. nih.gov

However, direct studies on specific cytokine levels have yielded varied results. One investigation using J774.2 macrophage cell lines found that this compound did not affect the levels of several key pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), interleukin-12p40 (IL-12p40), and granulocyte-macrophage colony-stimulating factor (GM-CSF), after 24 hours of incubation. dergipark.org.tr This suggests that, at least in this model, the compound does not have a broad immunostimulatory effect on macrophages. dergipark.org.tr

Potential for Skeletal Muscle Relaxation and Antispasmodic Activity

Experimental and clinical evidence has demonstrated that this compound possesses primary skeletal muscle relaxation and antispasmodic properties. americanregent.commedicines.org.uknih.govnih.govnih.govnih.govmedex.com.bdhpra.ie This activity is distinct from its sedative effects and is not a result of cortical depression. americanregent.comnih.govnih.govnih.govnih.gov Instead, its mechanism of action is believed to be a suppression of activity in key regions of the subcortical area of the central nervous system. americanregent.comnih.govnih.govnih.govmedex.com.bd

The antispasmodic activity of hydroxyzine is thought to be mediated through its ability to interfere with the mechanisms of various spasmogenic agents. americanregent.comnih.govmedcentral.com It has been shown to counteract the effects of substances such as acetylcholine, histamine, and serotonin. americanregent.comnih.govmedcentral.comdrugs.com The muscle-relaxing properties are considered a secondary effect of its antihistamine action and its calming influence on the central nervous system, differing from traditional muscle relaxants that may act directly on muscle fibers. neurolaunch.com

| Pharmacodynamic Effect | Proposed Mechanism | Reference |

|---|---|---|

| Primary Skeletal Muscle Relaxation | Suppression of activity in subcortical regions of the CNS | americanregent.com, nih.gov, nih.gov, nih.gov, medex.com.bd |

| Antispasmodic Activity | Interference with spasmogenic agents (e.g., acetylcholine, histamine, serotonin) | medcentral.com, americanregent.com, drugs.com, nih.gov |

Effects on Gastric Secretion and Acidity

Pharmacological and clinical studies have consistently shown that this compound at therapeutic doses does not lead to an increase in gastric secretion or acidity. americanregent.comnih.govnih.govnih.govnih.govmedcentral.comnih.govnih.gove-lactancia.orgarpimed.amdroracle.ai In most instances, the compound exhibits mild antisecretory activity, which can be beneficial. americanregent.comnih.govnih.govnih.govnih.govmedcentral.comnih.govnih.gove-lactancia.orgarpimed.amdroracle.ai This effect is part of its broader pharmacological profile, which includes anticholinergic properties. drugs.compatsnap.com

Local and Systemic Effects on Histamine-Induced Pruritus, Wheal, and Flare Suppression

This compound is highly effective at suppressing the primary cutaneous manifestations of histamine release: pruritus (itching), wheal, and flare. consensus.appconsensus.app Its potent antipruritic effect has been confirmed in various contexts, including allergic conditions like urticaria and dermatitis. consensus.apphpra.ie

Numerous studies highlight its superior efficacy in managing histamine-induced itch.

A double-blind crossover study in normal subjects demonstrated that hydroxyzine produced a 750-fold increase in the histamine dose required to induce pruritus, a significantly greater effect than that of diphenhydramine (B27) (tenfold increase) or cyproheptadine (B85728) (fivefold increase). nih.gov

Another comparative study found hydroxyzine to be more effective in the suppression of histamine-induced itch than neuroleptic drugs such as thiothixene, chlorpromazine, and thioridazine (B1682328). nih.gov

The suppressive effect of hydroxyzine on the inflammatory wheal and flare response is both potent and remarkably prolonged. medcentral.comdrugs.come-lactancia.org Following intradermal skin tests with histamine or allergens, the reduction in wheal and flare can persist for up to four days. medicines.org.ukhpra.iemedcentral.comdrugs.comarpimed.amhpra.iedrugs.com This extended duration of action has been observed even when serum concentrations of the drug are low. hpra.iehpra.ie Studies in both children and elderly populations have confirmed this prolonged pharmacodynamic effect, where significant suppression of wheal and flare was observed for up to 144 hours (6 days) after a single dose. hpra.ienih.govnih.gov

| Parameter | Finding | Reference |

|---|---|---|

| Pruritus Suppression vs. Other Antihistamines | 750-fold increase in histamine threshold vs. 10-fold for diphenhydramine and 5-fold for cyproheptadine. | nih.gov |

| Pruritus Suppression vs. Neuroleptics | More effective than thiothixene, chlorpromazine, and thioridazine for histamine-induced itch. | nih.gov |

| Duration of Wheal and Flare Suppression | Persists for up to 4 days after intradermal skin tests. | medcentral.com, drugs.com, drugs.com, medicines.org.uk, hpra.ie, arpimed.am, hpra.ie |

| Suppression in Children (Atopic Dermatitis) | Significant pruritus suppression from 1 to 24 hours, with >85% suppression from 2 to 12 hours post-dose. | nih.gov |

| Suppression in the Elderly | Significant wheal and flare suppression from 1 to 144 hours after a single dose. | nih.gov |

Pharmacokinetics of Hydroxyzine Hydrochloride

Absorption Dynamics from the Gastrointestinal Tract

Following oral administration, hydroxyzine (B1673990) is rapidly absorbed from the gastrointestinal tract. drugbank.comwikipedia.org The time to reach maximum plasma concentration (Tmax) is approximately 2 hours in both adults and children. drugbank.comwikipedia.org While the onset of its sedative action is typically observed within 15 to 30 minutes after oral intake, the absolute bioavailability of hydroxyzine has not been definitively established because intravenous formulations are not used due to the risk of hemolysis. drugbank.commedcentral.com

Distribution Characteristics

Hydroxyzine exhibits extensive distribution throughout the body, a characteristic reflected in its large apparent volume of distribution. droracle.ai

Apparent Volume of Distribution Across Populations

The apparent volume of distribution (Vd) of hydroxyzine varies across different age groups, indicating changes in how the drug is distributed within the body over a person's lifespan. In adults, the mean Vd is reported to be 16.0 ± 3.0 L/kg. drugbank.com This value is higher in the elderly, with a reported Vd of 22.5 ± 6.3 L/kg, suggesting a more extensive distribution into tissues in this population. medscape.comnih.gov Conversely, children have a lower Vd compared to adults. drugbank.com

| Population | Apparent Volume of Distribution (L/kg) |

|---|---|

| Adults | 16.0 ± 3.0 |

| Elderly | 22.5 ± 6.3 |

Tissue Distribution and Concentration Patterns

Animal studies have demonstrated that hydroxyzine is widely distributed into most body tissues and fluids. nih.gov The highest concentrations are found in the liver, lungs, spleen, kidneys, and adipose tissue. nih.gov Notably, concentrations of hydroxyzine are higher in the skin than in the plasma, which is relevant to its use in treating pruritic conditions. drugbank.comwikipedia.org In postmortem cases, hydroxyzine concentrations were found to be significantly higher in the liver compared to peripheral blood, with liver to peripheral blood ratios averaging 13.8 ± 6.2. researchgate.netnih.gov

Permeability Across the Blood-Brain Barrier

As a first-generation antihistamine, hydroxyzine readily crosses the blood-brain barrier and exerts effects on the central nervous system. wikipedia.orgpsychdb.com This permeability is responsible for its sedative and anxiolytic properties. psychdb.com A positron emission tomography (PET) study revealed that a single 30 mg dose of hydroxyzine resulted in a brain H1 receptor occupancy of 67.6%. wikipedia.org In contrast, its active metabolite, cetirizine (B192768), is a second-generation antihistamine and does not cross the blood-brain barrier to a significant extent. guidetopharmacology.org

Placental Transfer and Fetal Exposure

Hydroxyzine is known to cross the placental barrier, which can lead to higher concentrations of the drug in the fetus compared to the mother. drugs.com Reports have indicated potential effects in neonates exposed to hydroxyzine during late pregnancy or labor and delivery, including central nervous system depression, clonic movements, extrapyramidal symptoms, hypotension, and urinary retention. drugs.com Animal studies have also suggested teratogenic effects at doses substantially higher than the human therapeutic range. drugs.comnih.gov

Biotransformation Pathways

Hydroxyzine undergoes extensive metabolism in the liver. drugbank.comnih.gov The primary biotransformation pathway involves the oxidation of the alcohol moiety of hydroxyzine to a carboxylic acid, resulting in the formation of its main and pharmacologically active metabolite, cetirizine. drugbank.comwikipedia.org This conversion accounts for approximately 45% of an orally administered dose of hydroxyzine. drugbank.comreddit.com

| Parent Compound | Primary Metabolizing Enzymes | Major Active Metabolite | Metabolic Reaction |

|---|---|---|---|

| Hydroxyzine | CYP3A4, CYP3A5 | Cetirizine | Oxidation |

Hepatic Metabolism and Enzyme Involvement (e.g., CYP3A4/5)

Hydroxyzine hydrochloride undergoes metabolism primarily in the liver. drugbank.com The metabolic process involves multiple pathways, with key roles played by specific enzymes. The transformation of hydroxyzine is carried out by alcohol dehydrogenase and cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5. drugbank.comdrugsporphyria.nethep-druginteractions.org While hydroxyzine is a substrate for these CYP enzymes, it is not known to be a significant inhibitor or inducer of any major CYP enzymes in vivo. drugsporphyria.nethep-druginteractions.org Studies have noted that impaired liver function can affect the pharmacokinetics of hydroxyzine, leading to impaired elimination. droracle.ai

Formation and Pharmacological Properties of the Major Metabolite Cetirizine

The principal and most significant metabolic pathway for hydroxyzine is its oxidation into the active metabolite, cetirizine. drugbank.comwikipedia.org This conversion, which accounts for approximately 45% of an oral hydroxyzine dose, occurs through the oxidation of the alcohol group on the hydroxyzine molecule to a carboxylic acid, a reaction facilitated by alcohol dehydrogenase in the liver. drugbank.comwikipedia.org

Cetirizine itself is a potent second-generation antihistamine and is responsible for a substantial portion of the antihistaminic effects observed after hydroxyzine administration. nih.govnih.gov Unlike its parent compound, hydroxyzine, cetirizine is a peripherally selective antagonist of the histamine (B1213489) H1 receptor. wikipedia.org Its pharmacological properties differ significantly from the first-generation antihistamine from which it is derived.

Key pharmacological properties of cetirizine include:

High Selectivity for H1 Receptors : Cetirizine demonstrates a high affinity for peripheral histamine H1-receptors and has a markedly lower affinity for muscarinic, cholinergic, dopaminergic, or serotonergic receptors. wikipedia.orgnih.gov This selectivity contributes to its targeted antihistaminic action.

Limited Central Nervous System (CNS) Penetration : Due to its chemical structure and hydrophilicity, cetirizine has a limited ability to cross the blood-brain barrier. This results in minimal sedative effects compared to first-generation antihistamines like hydroxyzine. wikipedia.org

Anti-inflammatory Properties : Beyond blocking histamine receptors, cetirizine has been shown to inhibit the release of histamine and the chemotaxis of eosinophils during the later phase of an allergic response. nih.gov

The rapid and extensive conversion of hydroxyzine to cetirizine is a defining feature of its pharmacokinetics, with the area-under-the-curve for cetirizine being eight to ten times higher than that of hydroxyzine following administration. nih.govnih.gov

Elimination Profiles:

Half-Life Variability Across Age Groups

The elimination half-life of hydroxyzine, which is the time it takes for the concentration of the drug in the body to be reduced by half, shows significant variability across different age groups. wikipedia.org This variation is crucial for understanding the duration of the drug's effects and clearance from the body.

In healthy adults, the elimination half-life of hydroxyzine is reported to be between 14 and 25 hours, with an average of approximately 20 hours. drugbank.comwikipedia.org However, this duration is notably different in pediatric and geriatric populations. Children exhibit a much shorter elimination half-life, averaging around 7.1 hours, which indicates a faster clearance of the drug. drugbank.comwikipedia.orgnih.gov Conversely, the elderly experience a prolonged elimination half-life, with an average of about 29 hours. drugbank.comwikipedia.org This age-related difference is attributed to changes in metabolism and renal function.

| Age Group | Average Elimination Half-Life (Hours) |

|---|---|

| Children | 7.1 |

| Adults | 20.0 |

| Elderly | 29.3 |

Routes and Extent of Excretion of Parent Compound and Metabolites

The excretion of hydroxyzine and its metabolites occurs through multiple routes. The primary active metabolite, cetirizine, is predominantly eliminated via the kidneys. Approximately 70% of cetirizine is excreted unchanged in the urine. drugbank.com

Preclinical Research Methodologies and Findings on Hydroxyzine Hydrochloride

In Vitro Studies:

Receptor Binding and Functional Assays

Hydroxyzine's primary mechanism of action is as a potent and selective inverse agonist of the histamine (B1213489) H1 receptor. wikipedia.orgdrugbank.com This inverse agonism at H1 receptors is the foundation for its antihistaminic effects. drugbank.com Unlike many other first-generation antihistamines, hydroxyzine (B1673990) demonstrates a lower affinity for muscarinic acetylcholine (B1216132) receptors, which suggests a reduced likelihood of anticholinergic side effects. wikipedia.org

Beyond its primary target, in vitro studies have explored other potential binding sites. For instance, research has suggested that hydroxyzine may bind to the Angiotensin-Converting Enzyme 2 (ACE2) receptor. researchgate.net One study found that hydroxyzine could inhibit the binding of the Spike protein's receptor-binding domain to ACE2 in a qualitative in vitro assay. researchgate.netresearchgate.net Off-target binding to the sigma-1 receptor has also been noted. researchgate.net

Cellular Models for Pharmacodynamic Investigations

Cellular models are instrumental in elucidating the pharmacodynamic effects of compounds at a cellular level. For hydroxyzine hydrochloride, studies have utilized mammalian macrophage cell lines to investigate its influence on immune responses.

In one study, the J774.2 macrophage cell line was exposed to various concentrations of this compound (1, 5, 10, and 20 µg/mL) for 24 hours, both with and without stimulation by lipopolysaccharide (LPS). dergipark.org.tr The researchers measured the levels of several pro-inflammatory cytokines. The results indicated that this compound did not affect the levels of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-12 subunit beta (IL-12p40), or granulocyte-macrophage colony-stimulating factor (GM-CSF). dergipark.org.tr This suggests that, within this model, this compound does not possess immunostimulatory effects on macrophages. dergipark.org.tr

Cardiac Safety Assessments (e.g., hERG Channel Studies)

Preclinical cardiac safety assessments are critical for identifying potential proarrhythmic risks. For hydroxyzine, a key focus has been its effect on the human ether-a-go-go-related gene (hERG) potassium ion channel, as inhibition of this channel can delay cardiac repolarization. researchgate.netresearchgate.net

Patch-clamp techniques using human embryonic kidney (HEK293) cells and Xenopus oocytes expressing the hERG channel have been employed to characterize hydroxyzine's inhibitory effects. nih.govnih.gov Studies have consistently shown that hydroxyzine blocks hERG channels in a concentration-dependent manner. nih.govnih.gov The half-maximal inhibitory concentration (IC50) values for this blockade have been reported in the sub-micromolar range, though values can vary based on experimental conditions like temperature. researchgate.netresearchgate.net For example, IC50 values for blocking steady-state and tail hERG currents at +20 mV in HEK293 cells were found to be 0.18 µmol/L and 0.16 µmol/L, respectively. nih.govnih.gov Another study reported an IC50 value of 0.62 µmol/L. drugbank.com

The block of hERG channels by hydroxyzine is also voltage-dependent, increasing with greater depolarization. nih.govnih.gov Furthermore, hydroxyzine affects both the activated and inactivated states of the channel, but not the closed state. nih.govnih.gov Investigations into the molecular basis of this interaction have suggested that the tyrosine residue at position 652 in the S6 domain of the channel is important for the blocking effect. nih.govnih.gov

In line with these channel findings, studies on isolated guinea pig ventricular myocytes have shown that hydroxyzine prolongs the action potential duration at 90% repolarization (APD90) in a concentration- and time-dependent manner. nih.govnih.gov

| Cell Type | Parameter | IC50 Value (µmol/L) | Reference |

|---|---|---|---|

| HEK293 | Steady-State Current Block | 0.18 ± 0.02 | nih.govnih.gov |

| HEK293 | Tail Current Block | 0.16 ± 0.01 | nih.govnih.gov |

| Heterologous Expression System | WT-HERG K+ currents | 0.62 | drugbank.com |

| Heterologous Expression System | WT/A614V-HERG K+ currents | 0.52 | drugbank.com |

In Vivo Animal Model Investigations:

Anxiolytic Activity Studies

The anxiolytic properties of hydroxyzine have been evaluated in various animal models, primarily in mice. These models create approach-avoidance conflict scenarios to assess anxiety-like behaviors. Commonly used paradigms include the elevated plus maze (EPM) and the light/dark transition test. nih.govresearchgate.net

In the EPM test, anxiolytic effects are indicated by an increase in the time spent and the number of entries into the open, more "risky" arms of the maze. nih.gov Studies have shown that hydroxyzine monotherapy leads to a significant increase in open arm time and entries compared to control groups, demonstrating its anxiolytic activity. nih.gov

The light/dark transition test is another established model where anxiolytic compounds increase the exploratory activity of mice in the brightly lit chamber. nih.govnih.gov Research has demonstrated that hydroxyzine at doses of 1–4 mg/kg significantly increases this exploratory activity. nih.gov One study using this model found that a 1 mg/kg dose of hydroxyzine resulted in significantly increased transitions between the light and dark chambers compared to saline, which is indicative of an anxiolytic effect. nih.gov However, higher doses (7 or 10 mg/kg) when combined with chloral hydrate led to decreased transitions, suggesting a sedative effect may overcome the anxiolytic activity at higher concentrations. aapd.org

| Dose (mg/kg) | Observed Effect on Transitions | Interpretation | Reference |

|---|---|---|---|

| 1 | Significantly Increased | Anxiolytic Activity | nih.gov |

| 1-4 | Significantly Increased Exploratory Activity | Anxiolytic Activity | nih.gov |

| 7 (in combination) | Significantly Decreased | Sedative/Other Effects | aapd.org |

| 10 (in combination) | Significantly Decreased | Sedative/Other Effects | aapd.org |

Antiemetic Efficacy Models

Hydroxyzine is recognized for its antiemetic properties, which are thought to be mediated through its inhibitory actions on the central nervous system, specifically in the thalamus, hypothalamus, and limbic system. mdpi.com While much of the recent efficacy data comes from clinical settings, preclinical animal models are foundational to understanding these effects.

Animal models for antiemetic efficacy often involve challenging the animal with an emetogen and observing the reduction in emetic episodes following treatment. Although specific recent preclinical studies detailing these models for hydroxyzine are not extensively covered in the provided search results, its established use as a sedative and tranquilizer in veterinary medicine for various species, including dogs, cats, horses, and birds, supports its CNS-depressant effects that contribute to its antiemetic action. vcahospitals.com The mechanism involves crossing the blood-brain barrier to inhibit the action of histamine, a neurotransmitter in the central nervous system, which contributes to its sedative and antiemetic effects. mdpi.com

Analytical Method Development for Preclinical Studies:

The accurate quantification of this compound in biological and extracellular matrices is crucial for preclinical research. nih.gov The development of robust and sensitive analytical methods is essential for pharmacokinetic assessments and to ensure precise concentration measurements in in vitro safety studies. nih.gov

UPLC-MS/MS is a highly sensitive and specific technique used for the determination of hydroxyzine in various biological samples. nih.govnih.gov This method combines the superior separation efficiency of UPLC with the precise detection capabilities of tandem mass spectrometry. nih.gov

A UPLC-MS/MS method has been developed and validated to quantify this compound in the extracellular solution used in hERG (human Ether-à-go-go–Related Gene) assays. nih.gov In one such method, chromatographic separation was achieved isocratically on an Acquity BEH C18 analytical column. nih.gov This method demonstrated linearity across a concentration range of 0.01 to 10μM. nih.gov The lower limit of quantification (LOQ) for hydroxyzine has been reported as low as 0.345 ng/mL in biological fluids, making the method suitable for analyses where very low concentrations are expected. nih.gov Sample preparation often involves techniques like liquid-liquid extraction or solid-phase extraction to isolate the analyte from the matrix. nih.govijpda.org Detection is typically performed using an electrospray ionization (ESI) source in the positive ion mode. ijpda.orgcloudfront.net

High-Performance Liquid Chromatography (HPLC) methods, often coupled with UV detection, are also widely used for the quantification of this compound. researchgate.netcdc.gov These methods are valuable for analyzing the compound in pharmaceutical formulations and biological fluids. researchgate.net

A common approach involves using a C18 reversed-phase column for separation. researchgate.netresearchgate.net For instance, a simple isocratic HPLC method utilizes a mobile phase composed of a 1:1 ratio of acetonitrile and a potassium dihydrogen phosphate buffer, with UV detection at 232 nm. researchgate.net Another method employs a mobile phase of water, acetonitrile, and sulfuric acid. sielc.com These HPLC assays have been proven to be linear, accurate, and precise for their intended applications. researchgate.net

Validation is a critical process to ensure that an analytical method is reliable, reproducible, and suitable for its intended purpose. nih.gov Bioanalytical method validation involves assessing several key parameters to demonstrate the method's performance. nih.govjapsonline.com

Key validation parameters include:

Selectivity and Specificity: The ability of the method to accurately measure the analyte without interference from other components in the matrix. nih.gov

Accuracy: The closeness of the determined value to the true value, often expressed as percent recovery. Validated methods for hydroxyzine have shown accuracy well within acceptance criteria, such as mean recoveries between 80-120%. nih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is typically expressed as the relative standard deviation (RSD), with acceptance criteria often set at ≤10.0% or ≤15%. nih.govresearchgate.net

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. Correlation coefficients (r) greater than 0.99 are typically required. nih.gov

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. For a UPLC-MS/MS method, the LOQ for hydroxyzine in an extracellular solution was established at 0.09 ng/mL. nih.gov

Stability: The chemical stability of the analyte in a given matrix under specific storage and processing conditions. Studies have shown that this compound is stable in extracellular solution for at least 37 days when stored at 4-8°C and for at least 16 days at room temperature. nih.gov

Table 2: Analytical Method Parameters for this compound

| Parameter | UPLC-MS/MS | HPLC-UV |

|---|---|---|

| Column | Acquity BEH C18 nih.gov | C18 researchgate.netresearchgate.net |

| Detection | Tandem Mass Spectrometry (ESI+) nih.govcloudfront.net | UV at 232 nm researchgate.netthermofisher.com |

| Linearity Range | 0.01 to 10μM nih.gov | 80-120 μg/mL researchgate.net |

| LOQ | As low as 0.09 ng/mL nih.gov | Not typically reported for this range |

| Accuracy (% Recovery) | 80-120% nih.gov | ~97.8% researchgate.net |

| Precision (%RSD) | ≤10.0% nih.gov | ~1.52% researchgate.net |

Clinical Research Paradigms and Efficacy of Hydroxyzine Hydrochloride

Efficacy in Anxiety Disorders

Hydroxyzine (B1673990) hydrochloride has been the subject of numerous clinical investigations to determine its efficacy as an anxiolytic agent. Its primary mechanism, antagonism of H1 histamine (B1213489) receptors, contributes to its sedative and anxiolytic properties. researchgate.netijss-sn.com

Clinical trials have consistently demonstrated the effectiveness of hydroxyzine hydrochloride in the treatment of Generalized Anxiety Disorder (GAD). nih.govnih.gov Studies have shown its superiority over placebo in reducing anxiety symptoms, with noticeable effects often appearing within the first week of treatment. nih.govdroracle.ai

In a 3-month, double-blind, placebo-controlled trial involving 334 outpatients with GAD, hydroxyzine was found to be significantly more effective than placebo. nih.gov The primary outcome, the change in the Hamilton Anxiety Rating Scale (HAM-A) total score from baseline to 12 weeks, showed a greater reduction in the hydroxyzine group compared to the placebo group. nih.gov The mean change for the hydroxyzine group was -12.16, while for the placebo group, it was -9.64. nih.gov This study also found no statistically significant difference in efficacy between hydroxyzine and bromazepam, another anxiolytic. researchgate.netnih.gov Another controlled trial comparing hydroxyzine to lorazepam indicated that hydroxyzine led to a greater and more rapid improvement in cognitive symptoms associated with anxiety. nih.govresearchgate.net

| Study Parameter | Hydroxyzine Group | Comparator Group | Outcome | Source |

|---|---|---|---|---|

| Mean Change in HAM-A Score (12 Weeks) | -12.16 ± 7.74 | -9.64 ± 7.74 (Placebo) | Hydroxyzine showed a statistically significant greater reduction in anxiety scores (p = .019). | nih.gov |

| Responder Rate (Endpoint) | Significantly Higher | Lower (Placebo) | Hydroxyzine was superior to placebo (p = .003). | nih.gov |

| Remission Rate (Endpoint) | Significantly Higher | Lower (Placebo) | Hydroxyzine was superior to placebo (p = .028). | nih.gov |

| Cognitive Improvement | Greater and More Rapid | Less Rapid (Lorazepam) | Hydroxyzine demonstrated superior cognitive improvement. | nih.govresearchgate.net |

The use of this compound to manage preoperative anxiety (POA) has been investigated, particularly in pediatric populations, with mixed results. Surgical procedures can induce significant anxiety in up to 70% of children. nih.govnih.gov

A randomized, double-blind, controlled clinical trial involving 165 children aged 2–16 years undergoing outpatient surgery evaluated the effect of hydroxyzine on POA. nih.govresearchgate.net The study found no statistically significant difference in anxiety levels at the time of anesthetic induction between the group receiving hydroxyzine and the group receiving a placebo, as measured by the modified Yale Preoperative Anxiety Scale (m-YPAS). nih.govresearchgate.net However, the study noted that the combination of hydroxyzine with distraction techniques, such as the presence of clowns, was effective in preventing the progression of anxiety. nih.govresearchgate.net Another study focusing on pediatric patients undergoing adenotonsillectomy found that oral hydroxyzine did not significantly affect preoperative hemodynamics (heart rate, blood pressure, etc.) compared to a placebo. ekb.eg

| Study | Patient Population | Intervention Groups | Key Finding | Source |

|---|---|---|---|---|

| Double-blind RCT | 165 children (2-16 years) for outpatient surgery | 1. Hydroxyzine 2. Placebo 3. Hydroxyzine + Clowns 4. Placebo + Clowns | Hydroxyzine alone was not effective in controlling POA. The combination of hydroxyzine and clowns avoided the progression of POA. | nih.govresearchgate.net |

| Double-blind RCT | 60 children (3-10 years) for adenotonsillectomy | 1. Oral Hydroxyzine 2. Placebo | No statistically significant difference in preoperative hemodynamic changes between groups. | ekb.eg |

Preliminary research suggests a potential role for this compound in managing anxiety associated with specific conditions like Avoidant/Restrictive Food Intake Disorder (ARFID). thecarlatreport.comnih.gov ARFID is characterized by limited food intake, which can be driven by significant anxiety related to eating. thecarlatreport.com

A retrospective chart review of 53 children and adolescents with ARFID investigated the effectiveness of Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs) alone or in combination with hydroxyzine. nih.govresearchgate.net Patients who received hydroxyzine in addition to an SSRI were typically those with more severe pre- and post-meal anxiety. nih.govresearchgate.net The results indicated that while all patients benefited from SSRIs, the addition of hydroxyzine helped manage subjective fear of eating and nausea in the more challenging cases. thecarlatreport.comthecarlatreport.com Both treatment groups experienced similar improvements in weight gain over the course of a year. thecarlatreport.comthecarlatreport.com These findings provide initial evidence that hydroxyzine may be a useful adjunct in treating the anxiety symptoms of ARFID. nih.govresearchgate.net

| Outcome Measure | SSRI Only Group | SSRI + Hydroxyzine Group | Observation | Source |

|---|---|---|---|---|

| Change in % Median BMI (1 Year) | Increase from 88% to 96% | Increase from 89% to 98% | Both groups experienced similar improvements in weight gain. | thecarlatreport.com |

| Symptom Improvement | Reduced anxiety, depression, and fear of eating. | Reduced anxiety, depression, fear of eating, and nausea. | Hydroxyzine appeared to contribute to similar anxiety reduction in a more challenging subset of patients. | thecarlatreport.comnih.govresearchgate.net |

Antipruritic Effectiveness

This compound is widely recognized for its potent antipruritic effects, making it a cornerstone in the management of various itching-related skin conditions. ima-india.org Its primary mechanism of action is the blockade of H1 histamine receptors in the skin. ijss-sn.comijss-sn.com

Hydroxyzine is considered a first-line treatment for pruritus associated with chronic urticaria and atopic dermatitis. ijss-sn.comemedinexus.com Its efficacy in these conditions has been demonstrated in numerous studies. nih.gov

A real-world, observational study involving 400 patients with chronic pruritus due to dermatological causes found that hydroxyzine significantly improved symptoms and quality of life over 12 weeks. nih.gov The study reported significant improvements from baseline in both the Dermatology Life Quality Index (DLQI) and 5-D Itch scores at weeks 2, 4, 8, and 12. nih.gov Another double-blind study compared hydroxyzine with loratadine (B1675096) and a placebo in 59 patients with chronic idiopathic urticaria or atopic dermatitis. nih.gov For patients with atopic dermatitis, daily symptom scores decreased by 38% with hydroxyzine. nih.govlemmahealth.com In patients with urticaria, the decrease was 47%, which was significantly better than the 0% change observed in the placebo group. nih.gov

| Condition | Study Type | Key Efficacy Measure | Result | Source |

|---|---|---|---|---|

| Chronic Pruritus | Observational Study (n=400) | Improvement in DLQI and 5-D Itch Scores | Significant improvement from baseline at weeks 2, 4, 8, and 12 (p < 0.0001). | nih.gov |

| Atopic Dermatitis | Double-blind, Placebo-controlled | Decrease in Daily Symptom Scores | 38% decrease. | nih.govlemmahealth.com |

| Chronic Urticaria | Double-blind, Placebo-controlled | Decrease in Daily Symptom Scores | 47% decrease (significant vs. placebo). | nih.gov |

Hydroxyzine is particularly effective in managing histamine-mediated pruritus due to its function as a potent inverse agonist of H1 receptors. ijss-sn.comima-india.org By blocking these receptors, it dampens their activity and inhibits the release of histamine from mast cells, a key chemical mediator involved in the sensation of itch. ijss-sn.comijss-sn.com

A double-blind crossover study directly evaluated the ability of hydroxyzine to suppress histamine-induced pruritus in ten volunteers. nih.gov The itch threshold was determined by intradermal injections of increasing concentrations of histamine. nih.gov When compared with several neuroleptic drugs and a placebo, hydroxyzine alone was found to be the most effective in suppressing the histamine-induced itch. nih.gov This confirms its utility in conditions where histamine is the primary pruritogenic substance. ima-india.orgnih.gov

Real-World Observational Studies in Chronic Pruritus Management

Real-world data have been crucial in understanding the effectiveness and tolerability of this compound for chronic pruritus in everyday clinical practice. A significant prospective, observational, patient-reported outcomes (PRO) study conducted in India provided valuable insights into its use for chronic pruritus of dermatological origin. forhers.com The study, which included 400 patients across seven dermatology centers, demonstrated that hydroxyzine significantly improved both the symptoms of pruritus and the quality of life over a 12-week period. forhers.comclinicaltrials.gov

Key findings from this real-world study highlighted a significant reduction in the Dermatology Quality of Life Index (DLQI) and 5-D itch scores at weeks 2, 4, 8, and 12. forhers.comclinicaltrials.gov Notably, the improvement was observed as early as two weeks into treatment. The mean DLQI scores showed a 22.95% improvement at 2 weeks, which impressively rose to 92.22% by 12 weeks. clinicaltrials.gov Furthermore, a substantial portion of the patients, 48.34% (189 out of 391), experienced symptom elimination, leading to the early termination of the need for antihistamine therapy. forhers.comclinicaltrials.gov The cumulative rates of symptom elimination increased over time, with 3.58% at 2 weeks, 46.04% at 4 weeks, and 48.34% at 8 weeks. nih.gov

These observational findings support the classification of hydroxyzine as a potent and effective first-line treatment for chronic itching. nih.govdroracle.ai Its efficacy is attributed to its inhibition of H1 receptors and mast cell histamine production. droracle.ai The anxiolytic and sedative properties of hydroxyzine also contribute to its clinical benefits in managing chronic pruritus, a condition often linked with sleep disturbances and mood changes. droracle.ai

Table 1: Improvement in Dermatology Life Quality Index (DLQI) Scores in Patients with Chronic Pruritus Treated with this compound

| Timepoint | Mean Improvement in DLQI Score (95% CI) | Percentage Improvement from Baseline |

|---|---|---|

| 2 Weeks | 2.70 (2.39–3.01) | 22.95% |

| 12 Weeks | 10.86 (9.95–11.78) | 92.22% |

Data sourced from a prospective, observational study. clinicaltrials.gov

Role as a Sedative:

This compound is utilized as a sedative premedication before medical and surgical procedures to alleviate anxiety and tension. researchgate.netnih.gov Its mechanism of action involves the suppression of activity in key subcortical areas of the central nervous system, which distinguishes it from cortical depressants. researchgate.net This sedative property is beneficial in managing preoperative anxiety (POA), a significant issue in up to 70% of the pediatric population undergoing surgery. researchgate.net

A prospective clinical trial investigated the effects of hydroxyzine dihydrochloride (B599025) as a premedication in pediatric patients undergoing strabismus surgery. clinicaltrials.gov The study compared the outcomes of patients who received midazolam alone with those who received a combination of hydroxyzine and midazolam. The results indicated that the combination premedication not only sedated agitated pediatric patients but also provided a protective effect by significantly reducing the incidence of the oculocardiac reflex (OCR), a common complication in this type of surgery. clinicaltrials.gov Specifically, the incidence of OCR was 40% in the midazolam-only group, compared to 6.6% in the group receiving 0.5 mg/kg of hydroxyzine with midazolam, and 0% in the group receiving 1 mg/kg of hydroxyzine with midazolam. clinicaltrials.gov

Another randomized, double-blind clinical trial in children undergoing outpatient surgery, however, found that hydroxyzine alone was not more effective than a placebo in controlling preoperative anxiety at the time of anesthesia induction. researchgate.net Interestingly, this study did find that the combination of hydroxyzine with distracting techniques, such as the presence of clowns, was effective in preventing the progression of anxiety. researchgate.net

Although not officially FDA-approved for the treatment of insomnia, hydroxyzine is often prescribed off-label for the short-term management of sleep difficulties, leveraging its sedative properties. medlineplus.gov Its mechanism for inducing drowsiness involves blocking histamine H1 receptors in the brain, which plays a role in the sleep-wake cycle.

Due to limited and mixed evidence, hydroxyzine is generally not recommended as a first-line treatment for insomnia. It is more often considered a short-term option for adults with insomnia for whom other treatments have been ineffective or are contraindicated. The American Academy of Sleep Medicine does not include hydroxyzine in its recommended medications for insomnia.

Table 2: Summary of this compound Efficacy in Short-Term Insomnia Management

| Sleep Parameter | Efficacy Findings |

|---|---|

| Sleep Onset | Mixed results; some studies show a reduction in time to fall asleep. medlineplus.gov |

| Sleep Maintenance | Mixed results; some evidence suggests it may not improve or could worsen this aspect. |

| Sleep Quality | Mixed results. |

| Total Sleep Duration | Some users report an increase. medlineplus.gov |

Based on a systematic review and other research findings.

Antiemetic Utility in Clinical Settings

This compound possesses antiemetic properties that have been demonstrated in experimental models. researchgate.net While not typically a first-line agent for nausea and vomiting, it has found utility in specific clinical scenarios, particularly in the prevention of postoperative nausea and vomiting (PONV). nih.gov

A single-center, retrospective, observational cohort study involving 647 female patients at risk for PONV examined the prophylactic efficacy of hydroxyzine. nih.gov The study compared a group of patients who received 25 mg of hydroxyzine with a group that received no prophylactic antiemetic treatment. After adjusting for confounding factors, the incidence of PONV on the day of surgery was significantly lower in the hydroxyzine group (34.8%) compared to the no-treatment group (57.0%). nih.gov This positive effect extended up to the second postoperative day, with PONV incidence being 47.8% in the hydroxyzine group versus 65.3% in the control group. nih.gov

These findings suggest that the prophylactic administration of hydroxyzine can be an effective strategy for reducing the incidence of PONV. nih.gov However, it is important to note that for chronic nausea and vomiting, hydroxyzine is considered an alternative or adjunctive therapy, to be used after more established antiemetics like dopamine (B1211576) receptor antagonists have been tried. droracle.ai

Exploratory and Ongoing Clinical Applications:

While there is strong evidence for the efficacy of hydroxyzine in generalized anxiety disorder, its role in the treatment of panic disorder is less established and is currently an area of exploratory research. forhers.comclinicaltrials.gov The existing evidence is primarily based on case reports and emerging clinical trials.

One published case report documented the successful treatment of an acute exacerbation of panic disorder in a 25-year-old healthy man with hydroxyzine. medlineplus.gov The patient, who presented with classic symptoms of a panic attack, experienced prompt relief after being started on hydroxyzine, with no further attacks during his hospital stay or at a one-month follow-up. medlineplus.gov This case highlights the potential for hydroxyzine as an effective management option for acute panic episodes. medlineplus.gov

Further investigation into this application is underway. A single-center, open-label, randomized pilot study is currently being conducted to evaluate the efficacy of hydroxyzine compared to treatment as usual for patients with panic disorder. clinicaltrials.gov This eight-week trial aims to assess the feasibility of a larger randomized controlled trial and to gather preliminary data on the effectiveness and tolerability of hydroxyzine in reducing panic symptoms. clinicaltrials.gov The results of this pilot study will be instrumental in determining the future role of hydroxyzine in the evidence-based treatment of panic disorder. clinicaltrials.gov

Pruritus in Myeloproliferative Neoplasms

This compound has been utilized as a therapeutic option for the management of pruritus, a frequent and often distressing symptom associated with myeloproliferative neoplasms (MPNs), such as polycythemia vera (PV) and essential thrombocythemia. The rationale for its use stems from its antihistaminic properties, as histamine is a suspected mediator of pruritus in these conditions.

Clinical research into the specific efficacy of hydroxyzine for MPN-related pruritus is somewhat limited, with mixed results reported. A study on aquagenic pruritus (itching triggered by water contact) in 441 patients with polycythemia vera found that only 24% of patients received pruritus-specific treatment, which primarily consisted of histamine antagonists. This treatment was reported to alleviate symptoms in approximately half of those who received it. However, a different study involving 102 patients with molecularly confirmed PV observed that while 41.2% experienced aquagenic pruritus, only three patients received antipruritic treatment with antihistamines, and none reported any clinical improvement.

A case series on intractable pruritus in patients with chronic myelomonocytic leukemia (CMML) and myelodysplastic syndrome (MDS) noted that the itching was refractory to various antihistamines, including hydroxyzine.

Currently, a significant clinical trial, the APHYPAP study, is underway to provide more definitive evidence. This Phase 3, randomized, double-blind, double-placebo study is designed to compare the efficacy of the neurokinin-1 receptor antagonist aprepitant (B1667566) against hydroxyzine for persistent aquagenic pruritus in patients with MPNs. The primary endpoint of the trial is the reduction of pruritus intensity on a Visual Analogue Scale (VAS) after 14 days of treatment. The results of this trial are anticipated to offer clearer insights into the comparative efficacy of hydroxyzine for this indication.

Table 1: Clinical Research on this compound for Pruritus in Myeloproliferative Neoplasms

| Study/Trial | Patient Population | Intervention(s) | Key Findings/Status |

| APHYPAP Trial (NCT03808805) | Patients with myeloproliferative neoplasms and persistent aquagenic pruritus | Aprepitant vs. Hydroxyzine | Ongoing Phase 3 trial; results will evaluate the superiority of aprepitant compared to hydroxyzine. |

| Siegel FP, et al. (2013) | 441 patients with polycythemia vera and aquagenic pruritus | Histamine antagonists (among other treatments) | Ameliorated symptoms in about 50% of the patients who received them. |

| Lelonek E, et al. (2018) | 102 patients with polycythemia vera and aquagenic pruritus | Antihistamines | No clinical improvement was reported in the 3 patients who received this treatment. |

Adjunctive Therapy in Opioid Withdrawal

This compound has been investigated as an adjunctive therapy to alleviate symptoms associated with opioid withdrawal. Its anxiolytic and sedative properties are thought to be beneficial in managing the anxiety, irritability, and insomnia that are common during withdrawal.

A double-blind, randomized, placebo-controlled crossover study by Erlendson et al. evaluated the effect of hydroxyzine as a pretreatment in combination with the 5-HT3 receptor antagonist, palonosetron (B1662849), on experimentally-induced acute opioid withdrawal in healthy male volunteers. The study measured withdrawal severity using the Objective Opioid Withdrawal Scale (OOWS). The results demonstrated that co-administration of hydroxyzine with palonosetron significantly reduced the objective signs of opioid withdrawal compared to placebo and palonosetron alone.

The mean OOWS scores 15 minutes after naloxone-precipitated withdrawal were:

Placebo: 3.7

Palonosetron alone: 1.5

Palonosetron with Hydroxyzine: 0.2

Anecdotal reports and clinical experience spanning over two decades have also suggested that hydroxyzine is effective in treating withdrawal symptoms from various opioids. It is often used to manage symptoms such as nausea, vomiting, diarrhea, and gastrointestinal cramping.

Table 2: Efficacy of Adjunctive Hydroxyzine in Opioid Withdrawal (Erlendson et al.)

| Treatment Group | Mean Objective Opioid Withdrawal Scale (OOWS) Score (15 mins post-naloxone) |

| Placebo | 3.7 ± 2.4 |

| Palonosetron (0.75 mg IV) | 1.5 ± 0.97 |

| Palonosetron (0.75 mg IV) + Hydroxyzine (100 mg PO) | 0.2 ± 0.1333 |

Management of Pediatric Enuresis

A Cochrane review on drugs for nocturnal enuresis in children (other than desmopressin (B549326) and tricyclics) mentions the 1962 Breger study but highlights that, in general, the trials of various psychoactive drugs for this condition were small or of poor methodological quality. The review also notes that the rationale for using such medications was often based on the belief that enuresis resulted from conflict or anxiety.

Current clinical perspectives have shifted away from the use of psychoactive drugs like hydroxyzine for pediatric enuresis. Many of these medications are now considered contraindicated for this purpose. The focus of treatment has moved towards behavioral interventions, such as enuresis alarms, and other pharmacological options like desmopressin and tricyclic antidepressants, which have demonstrated efficacy in randomized trials. There is insufficient evidence to support the use of hydroxyzine as a treatment for pediatric enuresis in modern clinical practice.

Impact on Acute Hypertension with an Anxiety Component

This compound has been explored for its potential role in managing acute hypertensive episodes, particularly when a significant anxiety component is present. The therapeutic rationale is that by alleviating anxiety, hydroxyzine may indirectly contribute to a reduction in blood pressure.

A retrospective cohort study involving 2,144 patients who required emergency intervention for hypertension analyzed the effectiveness of hydroxyzine and captopril (B1668294). The study found that hydroxyzine showed a non-significant trend towards greater blood pressure reduction compared to captopril. In this cohort, 36.61% of all patients showed improvement in blood pressure parameters after intervention, while 41.47% showed no improvement. Although not statistically significant, the observation suggests a potential benefit of hydroxyzine in patients with anxiety-related hypertension.

Other research has indicated that anxiolytic treatment, in general, can be effective in lowering blood pressure in patients with excessive hypertension. A randomized clinical trial comparing oral diazepam to sublingual captopril in patients with excessive hypertension without acute target organ damage found that both treatments significantly decreased blood pressure. Another study concluded that the administration of anti-anxiety drugs in patients with hypertensive crises and diagnosed anxiety disorders leads to a significant reduction in both systolic and diastolic blood pressure. These findings support the concept that managing anxiety can be a beneficial component of treating acute hypertension, although direct, robust evidence specifically for this compound is still emerging.

Table 3: Impact of Anxiolytic Therapy on Acute Hypertension

| Study | Patient Population | Intervention | Key Findings on Blood Pressure Reduction |

| Retrospective Cohort Study (2024) | 2,144 patients requiring emergency intervention for hypertension | Captopril and/or Hydroxyzine | Hydroxyzine showed a non-significant trend towards greater blood pressure reduction compared to captopril. |

| Grossman E, et al. (2005) | 36 patients with excessive hypertension (>190/100 mm Hg) | Oral Diazepam (5 mg) vs. Sublingual Captopril (25 mg) | Both treatments significantly decreased blood pressure (P < .01 vs initial BP). |

| Randomized Clinical Trial (2021) | 120 patients with hypertensive crisis | Lorazepam (1mg) and Olanzapine (2mg) vs. No anti-anxiety medication | A statistically significant reduction in systolic and diastolic pressure was observed in the group receiving anti-anxiety medication (P˂0.05). |

Comparative Clinical Efficacy:

Versus Placebo

Multiple double-blind, placebo-controlled studies have established the efficacy of this compound in the treatment of Generalized Anxiety Disorder (GAD). A multi-center study involving 133 patients with GAD found a statistically significant decrease in anxiety scores for the hydroxyzine group compared to the placebo group by the end of the first week of treatment. This superiority was maintained throughout the 4-week study period.

Another 3-month, double-blind study also confirmed the efficacy of hydroxyzine over placebo in adult outpatients with GAD. The primary outcome was the change in the Hamilton Anxiety Rating Scale (HAM-A) score from baseline. The hydroxyzine group showed a significantly greater reduction in HAM-A scores compared to the placebo group.

Table 4: this compound vs. Placebo in Generalized Anxiety Disorder

| Study | Duration | Primary Outcome Measure | Mean Change from Baseline (Hydroxyzine) | Mean Change from Baseline (Placebo) | p-value |

| Ferreri M, et al. (1998) | 4 weeks | Anxiety Scores | Statistically significant decrease | Less significant decrease | < 0.05 (from week 1) |

| Llorca PM, et al. (2002) | 12 weeks | HAM-A Score | -12.16 ± 7.74 | -9.64 ± 7.74 | 0.019 |

Versus Benzodiazepines and Buspirone (B1668070)

The clinical efficacy of this compound has been compared to that of benzodiazepines and buspirone, two other classes of anxiolytic medications.

A Cochrane review of studies on GAD reported that hydroxyzine was comparable in efficacy to benzodiazepines and buspirone. One 3-month, double-blind study directly compared hydroxyzine (50 mg/day), the benzodiazepine (B76468) bromazepam (6 mg/day), and placebo. The study found no statistically significant difference in efficacy between hydroxyzine and bromazepam.

Table 5: Comparative Efficacy of this compound vs. Other Anxiolytics in GAD

| Comparison | Study Design | Key Efficacy Findings |

| vs. Benzodiazepines (Bromazepam) | 3-month, randomized, double-blind, placebo-controlled trial | No statistically significant difference in efficacy between hydroxyzine and bromazepam. |

| vs. Buspirone | Multicenter, double-blind, parallel-group study | Equivalent in terms of efficacy, acceptability, and tolerability. |

| vs. Benzodiazepines and Buspirone | Cochrane Review | Hydroxyzine was found to be comparable to both benzodiazepines and buspirone. |

Versus Other Pharmacological Interventions (e.g., Captopril for hypertension)

The clinical research paradigm for this compound extends to comparative efficacy studies against other pharmacological agents, not only within its therapeutic class but also across different classes to elucidate specific effects. While commonly compared to other anxiolytics, research involving unrelated compounds like captopril for hypertension provides a unique lens on its pleiotropic effects.

Table 1: Comparative Efficacy in Acute Hypertension

| Intervention | Patient Count/Percentage | Outcome | Source |

|---|---|---|---|

| Captopril | 1710 (79.76%) | Standard treatment for acute hypertension. | medrxiv.org |

| Hydroxyzine | 152 (7.09%) | Showed a non-significant trend towards greater blood pressure reduction compared to captopril. | medrxiv.orgresearchgate.net |

| Both | 128 (5.97%) | Part of the cohort where blood pressure improved in 36.61% of patients. | medrxiv.org |